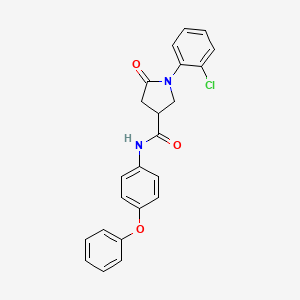![molecular formula C37H38N2O8 B12455569 3,3'-Methanediylbis[6-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid]](/img/structure/B12455569.png)
3,3'-Methanediylbis[6-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-isopropylphenol, which undergoes a series of reactions to introduce the necessary functional groups. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and high-throughput screening may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoic acid derivatives and phenylacetamides, which share structural features with 5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.
Propiedades
Fórmula molecular |
C37H38N2O8 |
|---|---|
Peso molecular |
638.7 g/mol |
Nombre IUPAC |
5-[[3-carboxy-4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]methyl]-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C37H38N2O8/c1-22(2)26-7-11-28(12-8-26)46-20-34(40)38-32-15-5-24(18-30(32)36(42)43)17-25-6-16-33(31(19-25)37(44)45)39-35(41)21-47-29-13-9-27(10-14-29)23(3)4/h5-16,18-19,22-23H,17,20-21H2,1-4H3,(H,38,40)(H,39,41)(H,42,43)(H,44,45) |
Clave InChI |
FVNVRALQFFJRHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)COC4=CC=C(C=C4)C(C)C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12455490.png)
![5-(4-methoxyphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12455494.png)
![4-benzyl-11-ethyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12455502.png)
![5-(2,5-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12455509.png)
![4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B12455510.png)

![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-3-carbohydrazide](/img/structure/B12455524.png)
![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol](/img/structure/B12455526.png)

![Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate](/img/structure/B12455546.png)
![2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide](/img/structure/B12455550.png)
![4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12455553.png)
![2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12455558.png)
![(1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455564.png)
